Chloramben
Description
Overview of Chloramben's Historical Context in Agrochemical Science
The introduction of synthetic herbicides, including this compound, marked a pivotal moment in agricultural practices by offering selective control of broadleaf weeds and annual grasses wikipedia.orgumsystem.edu. This compound was particularly noted for its pre-emergence application, targeting weed seedlings before they emerged from the soil herts.ac.ukwikipedia.orgdrugfuture.com. Its development was part of a broader trend in the agrochemical industry focusing on chemical solutions for weed management, which intensified after World War II umsystem.eduresearchgate.net. Early research and development efforts in weed science were strongly influenced by technological advancements from supporting industries, leading to rapid progress in herbicide use by farmers researchgate.net. Companies like AmChem were pioneers in the early development of herbicides, including this compound caws.org.nz.
Evolution of Research Perspectives on this compound
Initial research on this compound primarily focused on its efficacy as a selective herbicide for various crops, including soybeans, dry beans, peanuts, and sunflowers wikipedia.org. Studies investigated its application methods and its impact on target weed species wikipedia.org. As research in agrochemical science evolved, perspectives on compounds like this compound broadened to include their fate in the environment, their interactions with soil and non-target organisms, and their metabolic pathways drugfuture.comcambridge.org. Research explored its degradation in soil and its solubility in water and various organic solvents drugfuture.com. For instance, studies investigated the metabolism of this compound in earthworms, comparing its fate in organisms from treated and untreated plots cambridge.org. This reflected a shift towards understanding the wider ecological implications of herbicide use epa.gov. Furthermore, research into herbicide interactions, such as those involving this compound, became important as herbicide mixtures were explored for enhanced weed control awsjournal.org.
Scope and Significance of Contemporary this compound Research
While this compound is described as an obsolete herbicide in some contexts, contemporary academic research continues to touch upon its properties and historical significance within agrochemical science herts.ac.uk. Current research perspectives often involve re-examining older compounds in light of new technologies and environmental concerns. For example, studies on the metabolism of herbicides in non-target organisms like earthworms contribute to a broader understanding of how persistent chemicals behave in the environment, even for compounds no longer in widespread use cambridge.org. The study of this compound's metabolic stability relative to other herbicides in such organisms provides valuable comparative data cambridge.org. Additionally, the historical development of herbicides, including this compound, informs contemporary research into herbicide resistance and the search for new weed management strategies umsystem.edutnau.ac.in. Research into highly sensitive detection methods for pesticide residues, which could include compounds like this compound, remains crucial for environmental monitoring and food safety researchgate.net. The exploration of novel formulations, such as herbicidal ionic liquids derived from existing herbicides, also represents a contemporary research avenue that could potentially involve compounds structurally related to this compound nih.gov.
Data Table: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C7H5Cl2NO2 | drugfuture.comnih.gov |
| Molecular Weight | 206.03 g/mol | drugfuture.comnih.gov |
| Appearance | Purplish white powder or light purple solid; Colorless crystalline solid nih.govepa.gov | wikipedia.orgnih.govepa.gov |
| Melting Point | 194-197 °C (decomposes); 200-201 °C | wikipedia.orgdrugfuture.com |
| Solubility in Water | 700 mg/L at 25°C; 120 mg/l at 20°C | drugfuture.com |
| Vapor Pressure | 7 x 10^-3 mm Hg at 100°C; 0.0000001 mmHg | drugfuture.comnih.gov |
Data Table: Solubility of this compound in Various Solvents ( g/100 ml)
| Solvent | Solubility ( g/100 ml) | Source |
| Acetone | 23.3 | drugfuture.com |
| Methanol (B129727) | 22.3 | drugfuture.com |
| Ethanol | 17.3 | drugfuture.com |
| Chloroform | 0.09 | drugfuture.com |
| Benzene | 0.02 | drugfuture.com |
Detailed Research Findings:
Research on the metabolism of this compound in earthworms (Lumbricus terrestris) demonstrated that earthworms from plots treated with this compound for 10 years contained less unmetabolized herbicide compared to those from untreated plots, suggesting an enhancement of metabolism in the worms from treated areas cambridge.org. The study also indicated that this compound had a higher relative metabolic stability in earthworms compared to atrazine (B1667683) and dicamba (B1670444) cambridge.org.
Studies investigating the potential for this compound to cause liver tumors in animals have been conducted. A National Toxicology Program study reported that oral exposure to this compound caused liver tumors in mice but not in rats nih.govepa.gov.
Research has also explored the degradation of this compound in soil drugfuture.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-amino-2,5-dichlorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
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InChI |
InChI=1S/C7H5Cl2NO2/c8-3-1-4(7(11)12)6(9)5(10)2-3/h1-2H,10H2,(H,11,12) | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSSBORCLYSCBJR-UHFFFAOYSA-N | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)Cl)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
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Molecular Formula |
C7H5Cl2NO2 | |
| Record name | CHLORAMBEN | |
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Related CAS |
1076-46-6 (ammonium salt), 1954-81-0 (hydrochloride salt), 28283-88-7 (aluminum salt) | |
| Record name | Chloramben [ANSI:BSI:ISO] | |
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DSSTOX Substance ID |
DTXSID2020262 | |
| Record name | Chloramben | |
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Molecular Weight |
206.02 g/mol | |
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Physical Description |
Purplish white powder or light purple solid. (NTP, 1992), Colorless odorless solid; Technical product is purplish white solid; [HSDB] | |
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| Record name | Chloramben | |
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Solubility |
less than 0.1 mg/mL at 72 °F (NTP, 1992), water solubility = 700 mg/l @ 25 °C, SOLUBILITY IN ETHANOL: 172 G/L @ 25 °C, SOL IN ALKALI, SOLUBILITY IN ACETONE: 23.27 G/100 G @ 29 °C, For more Solubility (Complete) data for AMIBEN (9 total), please visit the HSDB record page. | |
| Record name | CHLORAMBEN | |
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Vapor Pressure |
0.007 mmHg at 212 °F (NTP, 1992), 0.0000001 [mmHg], 930 mPa @ 100 °C | |
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| Record name | Chloramben | |
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Color/Form |
COLORLESS CRYSTALLINE SOLID | |
CAS No. |
133-90-4 | |
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| Record name | Chloramben | |
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| Record name | Chloramben [ANSI:BSI:ISO] | |
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| Record name | Benzoic acid, 3-amino-2,5-dichloro- | |
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| Record name | Chloramben | |
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| Record name | Chloramben | |
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| Record name | CHLORAMBEN | |
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Melting Point |
381 to 387 °F (NTP, 1992), 200-201 °C, MP: ABOVE 195 °C /TECHNICAL PRODUCT/ | |
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Mechanistic Studies of Chloramben Action
Elucidation of Chloramben's Mode of Action in Plants
This compound is predominantly soil-applied and absorbed by the roots and seeds of emerging seedlings orst.eduepa.gov. Its primary mode of action involves disrupting normal plant development, particularly in susceptible species.
Inhibition of Seedling Root Development
A hallmark effect of this compound is the significant inhibition of seedling root development orst.eduherts.ac.ukashs.org. When absorbed by the roots, this compound remains primarily in this region and is not readily translocated to the upper parts of the plant in many species orst.eduumn.edu. This localized accumulation in the roots leads to a proliferation of short, stubby roots umn.edu. Studies have confirmed this inhibition of root elongation in various plant strains ashs.org.
Subcellular and Molecular Targets of this compound
Research has sought to identify the specific cellular processes and biochemical pathways targeted by this compound to understand the molecular basis of its herbicidal activity.
Interference with Cellular Processes
This compound is characterized as a synthetic auxin or a growth regulator type herbicide herts.ac.ukontosight.aimncia.org. Synthetic auxins are known to mimic natural plant hormones, disrupting hormone balance and protein synthesis, which can lead to a variety of growth abnormalities in susceptible plants mncia.org. This compound's interference with cellular processes is linked to its ability to inhibit certain enzymatic reactions ontosight.aisci-hub.se. Its action primarily occurs after absorption by seeds and roots, suggesting interference with fundamental processes in rapidly growing tissues like root meristems orst.eduumn.edu.
Biochemical Pathways Affected by this compound
While the precise primary molecular target of this compound is not explicitly detailed in the provided snippets, its classification as a synthetic auxin suggests an interaction with pathways regulated by natural auxins. These pathways are involved in cell elongation, cell division, and other developmental processes ontosight.ai. Studies on herbicide metabolism in plants indicate that herbicides containing N-aryl amine groups, such as this compound, can form sugar conjugates researchgate.netcambridge.org. The formation of N-glucosyl this compound has been identified as a metabolic conversion in plant tissue epa.gov. This conjugation process is related to the carbohydrate content of the plant and is considered a detoxification mechanism in tolerant species, as N-glucosyl this compound is not phytotoxic epa.gov.
This compound Selectivity in Plant Species
This compound is a selective herbicide, meaning it controls certain weed species while leaving desired crops relatively unharmed orst.eduontosight.aimedkoo.com. This selectivity is a crucial aspect of its use in agriculture ontosight.ai.
The basis for this compound selectivity lies in differential absorption, translocation, and metabolism among plant species orst.eduresearchgate.net. Tolerant species, such as soybeans, can absorb significant amounts of this compound but translocate very little of it to the above-ground parts of the plant orst.edu. In contrast, susceptible plants, like barley, translocate a substantial amount of the herbicide into their leaves, leading to phytotoxic effects and death orst.edu.
Metabolic differences play a key role in selectivity. The rapid formation of methanol-soluble conjugates and "bound" insoluble residues appears to be a major pathway of this compound metabolism in both tolerant and susceptible plant species nih.gov. However, the ease of formation of these metabolites, particularly the conversion to non-phytotoxic conjugates like N-glucosyl this compound, seems to be a primary reason for tolerance in certain plants orst.eduepa.gov.
Studies on cucumber lines have also shown intraspecific variability in tolerance to this compound, related to higher concentrations of the herbicide in the roots of susceptible lines due to metabolic differences and rapid absorption researchgate.net.
The following table summarizes some key aspects of this compound's action:
| Aspect | Description |
| Mode of Action | Selective, systemic, inhibits seedling root development; Synthetic auxin. orst.eduherts.ac.uk |
| Primary Site of Absorption | Roots and seeds (when soil-applied). orst.eduepa.gov |
| Key Physiological Effect | Inhibition of seedling root elongation and development. orst.eduashs.org |
| Effect on Shoots | Stunted growth, bending, and death in susceptible plants. orst.edu |
| Translocation | Limited translocation to shoots in tolerant species. orst.edu |
| Major Metabolic Pathway | Formation of methanol-soluble conjugates and "bound" residues. nih.gov |
| Detoxification Mechanism | Conversion to non-phytotoxic conjugates (e.g., N-glucosyl this compound). orst.eduepa.gov |
| Selectivity Basis | Differential absorption, translocation, and metabolism. orst.eduresearchgate.net |
Differential Absorption and Translocation in Susceptible vs. Tolerant Plants
Differential absorption and translocation play a significant role in the selective action of this compound. Studies have indicated that the primary site of this compound absorption when soil-applied is the plant roots orst.edu. Tolerant plant species, such as soybeans, can absorb substantial amounts of this compound but restrict its translocation to the above-ground parts of the plant orst.edu. In contrast, susceptible plants, like barley, translocate a considerable amount of the herbicide to their leaves, leading to phytotoxic effects orst.edu.
Research on cucumber (Cucumis sativus L.) lines has further illustrated this differential behavior. Tolerant cucumber lines exhibited lower uptake and reduced translocation of this compound methyl ester compared to susceptible lines cambridge.orgresearchgate.net. This suggests that variations in the efficiency of herbicide uptake and movement within the plant contribute to the observed differences in tolerance cambridge.org. The movement of this compound into plants is considered a passive diffusion process, not requiring metabolic energy epa.gov. Once absorbed, herbicides can move through the plant via the apoplast (cell walls and xylem) or the symplast (plasma membrane and phloem) ucanr.edu. Differential translocation can involve modifications in these transport pathways that restrict or delay the movement of the herbicide to its site of action in susceptible biotypes isws.org.in.
Interactive Table 1: Differential Distribution of this compound in Tolerant vs. Susceptible Plants (Illustrative Data based on findings)
| Plant Species | Tolerance Level | Primary Absorption Site | Translocation to Shoots |
| Soybean | Tolerant | Roots orst.edu | Low orst.edu |
| Barley | Susceptible | Roots orst.edu | Significant orst.edu |
| Cucumber (Tolerant Line) | Tolerant | Roots cambridge.org | Reduced cambridge.org |
| Cucumber (Susceptible Line) | Susceptible | Roots cambridge.org | Higher cambridge.org |
Metabolic Detoxification Pathways in Tolerant Plants
A key mechanism of tolerance to this compound in plants is the rapid metabolic detoxification of the herbicide cucurbit.inforaubikaner.org. This process typically involves the conversion of the active this compound molecule into less phytotoxic metabolites epa.gov. The major metabolic pathway for this compound in both tolerant and susceptible plant species appears to be the formation of methanol-soluble conjugates and "bound" insoluble residues nih.gov. Tolerant species are generally more efficient at deactivating the herbicide molecule rapidly compared to susceptible species, where deactivation occurs more slowly raubikaner.org.
One significant detoxification pathway involves conjugation epa.gov. Studies have shown that this compound undergoes conversion to N-glucosyl this compound in plant tissues epa.gov. This N-glucosyl conjugate is not phytotoxic, in contrast to the parent this compound molecule epa.gov. The efficiency of this glycosylation system is higher in resistant plants like soybean or morning glory, contributing to their tolerance epa.gov.
Enzymatic Biotransformation and Conjugation Mechanisms
Enzymatic biotransformation and conjugation are central to the detoxification of this compound in tolerant plants researchgate.netcambridge.orgresearchgate.net. The conversion of this compound to N-glucosyl this compound is an enzymatic process epa.gov. This conjugation involves the attachment of a glucose molecule to the herbicide, typically mediated by specific enzymes researchgate.netresearchgate.net.
Herbicides containing N-aryl amine groups, such as this compound, can form sugar conjugates like glucosides via their functional groups researchgate.net. The formation of N-glucosyl this compound is related to the carbohydrate content of the plant; plants with depleted carbohydrate reserves produce less N-glucosyl this compound epa.gov. The prolonged stability and accumulation of the N-glucoside conjugate in both susceptible and tolerant plants strongly suggest that N-glucoside biosynthesis is a major detoxification mechanism nih.gov.
While conjugation with sugars, particularly glucose, is a prominent detoxification route for this compound, other metabolic transformations can also occur, including decarboxylation reactions epa.gov. For instance, soybean roots treated with 14C-chloramben have been shown to evolve 14CO2, indicating decarboxylation epa.gov.
Metabolic pathways in plants can involve a three-phase process: functionalization (Phase I), conjugation (Phase II), and compartmentation (Phase III) researchgate.netdtic.milresearchgate.net. Conjugation (Phase II) often involves the utilization of existing enzymatic machinery and is considered a cometabolic process researchgate.net. Enzymes such as glycosyltransferases are involved in the formation of sugar conjugates researchgate.netresearchgate.net. The efficiency and activity of these conjugating enzymes contribute significantly to the differential tolerance observed among plant species researchgate.net.
Environmental Fate and Transport of Chloramben
Degradation Pathways in Environmental Compartments
The degradation of Chloramben in the environment occurs through both abiotic and biotic pathways. nih.govcabidigitallibrary.org
Biotic Degradation: Microbial Transformations
Microbial degradation is a crucial process for the breakdown of this compound in soil and water systems. orst.edunih.govcabidigitallibrary.org
Soil microorganisms play a significant role in the breakdown of this compound. orst.edunih.govepa.govagropages.com Biodegradation in nonsterile soils may occur via decarboxylation. nih.gov The rate of microbial degradation is expected to be dependent on factors such as organic content, temperature, and moisture content of the soil. nih.gov In moist soil, bacterial action can cause the hydrolysis of this compound methyl ester to the free acid. epa.gov This hydrolysis occurs at a rate directly dependent on the water content, with approximately 50 percent of the methyl ester being converted to the free acid in 2 to 3 days in wet soil. epa.gov When the soil was partially dried, the hydrolysis rate was lower, with about 30 percent hydrolyzed in 14 days. epa.gov If the soil is sterilized, this breakdown of the ester does not occur, indicating the necessity of bacterial action for this hydrolysis. epa.gov
Soil bacteria also contribute to the loss of phytotoxicity in sodium this compound over several weeks, likely due to decarboxylation. epa.gov This reaction rate appears to be independent of soil pH within the range of 4.3 to 7.5. epa.gov While microbial degradation is a primary loss process in soil, the bioavailability of the compound can influence the rate of biodegradation, with factors like sorption to soil particles potentially limiting microbial uptake and mineralization. cabidigitallibrary.org
While the search results indicate that this compound undergoes microbial degradation in soil and mention the role of bacteria and fungi in pesticide degradation generally, specific bacterial or fungal species identified as primary degraders of this compound were not explicitly detailed in the provided snippets. agropages.comwikipedia.orgepa.govnih.govresearchgate.netosti.gov However, it is known that microbial degradation of pesticides can be carried out by consortia of microorganisms, and different microbial groups like bacteria and fungi can metabolize compounds through different pathways. epa.gov Fungi, for instance, possess enzymatic machinery capable of biotransformation and degradation of recalcitrant pollutants, including chlorinated pesticides. nih.govresearchgate.net Studies on other chlorinated compounds suggest that fungal hyphae can stimulate bacterial degradation and facilitate the transport of degrading bacteria in soil. osti.gov
Table 1: Summary of this compound Degradation Pathways
| Degradation Pathway | Environmental Compartment | Key Process(es) | Notes |
| Abiotic Degradation | |||
| Hydrolysis | Aqueous Systems | Reaction with water | Sodium this compound resistant; Methyl ester susceptible, especially with microbial influence. epa.govepa.gov |
| Photodegradation | Water, Soil Surfaces | Breakdown by light (UV and Sunlight) | Readily degrades in water; Occurs on soil surfaces, rate influenced by soil properties. orst.eduepa.govisws.org.in |
| Biotic Degradation | |||
| Microbial Transformations | Soil | Breakdown by microorganisms (Bacteria, Fungi) | Occurs via decarboxylation; Rate depends on soil conditions (organic content, temp, moisture). nih.govepa.gov |
Table 2: Photodegradation Data Examples
| Condition | Environmental Compartment | Observation | Reference |
| Sunlight exposure for 2 days | Aqueous Solutions | Total loss of phytotoxicity | epa.gov |
| Irradiation for 48 hours on field-capacity soil | Soil Surface | 38% loss of herbicide activity | epa.gov |
| Irradiation for 48 hours on dry soil | Soil Surface | 30% loss of herbicide activity | epa.gov |
| UV light irradiation for 6 hours | Aqueous Ethanol Solutions | 90% reduction in phytotoxicity to oat seedlings | nih.gov |
Table 3: Microbial Hydrolysis Data Example (Methyl this compound)
| Condition | Observation | Reference |
| Wet soil with bacterial action, 2-3 days | Approximately 50% converted to free acid | epa.gov |
| Partially dried soil with bacterial action, 14 days | About 30% hydrolyzed | epa.gov |
| Sterilized soil | No breakdown of the ester occurs | epa.gov |
Proposed Biodegradation Pathways and Metabolite Identification
Biodegradation is a significant process in the environmental dissipation of this compound, primarily occurring in soil through microbial activity. Proposed biodegradation pathways for this compound in non-sterile soils may involve decarboxylation. nih.gov While specific detailed pathways and comprehensive metabolite identification for this compound in microorganisms are not extensively detailed in the provided search results, general mechanisms for the biodegradation of chlorinated aromatic compounds by fungi and bacteria have been outlined. epa.gov These mechanisms can involve transformations through substituted catechols or chlorosalicylic acid, or anaerobically through benzoic acid to methane (B114726) and carbon dioxide. epa.gov
In plants, the major metabolic pathway appears to be the rapid formation of methanol-soluble conjugates and "bound" insoluble residues. nih.gov A reported this compound-X conjugate was identified as methyl 3-amino-2,5-dichlorobenzoate (this compound methyl ester), although this was noted as a potential artifact formed during the clean-up of methanol (B129727) extracts. nih.gov
Factors Influencing Microbial Degradation Rates (e.g., soil type, moisture, organic matter, pH)
The rate of microbial degradation of this compound in soil is influenced by several environmental parameters. These include soil organic content, temperature, and moisture content. nih.gov Conditions that promote the growth and activity of the microorganisms responsible for degradation generally accelerate the process, while inhibitory conditions reduce the rate. ucanr.edu
Other soil factors that indirectly regulate microbial degradation rates include soil texture, pH, and organic matter levels. cotton.org High nutrient availability, neutral pH, high cation exchange capacity, and elevated organic matter levels tend to promote microbial growth and activity. cotton.org For organic pollutants in general, optimal microbial degradation often occurs with humidity levels between 60% and 80% and soil organic matter content of 2–5%. mdpi.com While the specific effect of pH on this compound degradation is not explicitly detailed, studies on other chlorinated aromatic compounds suggest that pH can significantly influence microbial metabolism. epa.govnih.gov
Mobility and Distribution in Environmental Media
The mobility and distribution of this compound in the environment are largely governed by its interactions with soil and its transport through water.
Soil Adsorption and Desorption Dynamics
This compound's adsorption and desorption dynamics in soil play a crucial role in its mobility and availability for degradation and transport. This compound can chemically bind to soil and sediments. nih.gov The degree of adsorption can be influenced by soil properties. nih.gov
The adsorption-desorption process is a primary factor influencing the mobility, bioavailability, and final destination of pesticides in soil. chemrj.org Adsorption is often characterized by an initial rapid phase followed by a slower approach to equilibrium, and desorption can be slower than adsorption, potentially indicating an irreversibly linked fraction. chemrj.orgmdpi.com
Influence of Soil Physicochemical Properties (pH, organic matter, clay content)
Soil physicochemical properties significantly influence the adsorption and desorption of this compound and other agrochemicals. These properties include pH, organic matter content, and clay content. epa.govepa.govncats.ioresearchgate.netmdpi.comresearchgate.netscirp.org
Higher adsorption of this compound can occur either at a low pH with a low organic matter content or at a neutral pH with a high organic matter content. nih.gov As the organic matter content of the soil increases, the binding of this compound also increases. orst.edu Soil organic matter and clay content are major factors influencing the adsorption and desorption of various herbicides, with adsorption generally increasing with increasing organic matter and clay content. researchgate.net Soil pH can affect the physical and chemical properties of some herbicides and influence adsorption. cotton.org For weak acid herbicides like this compound, increased solubility occurs at solution pH values where they are dissociated (negatively charged anion). cotton.org
Leaching Potential to Groundwater
This compound has a tendency to leach to groundwater. herts.ac.uk Its mobility in soil contributes to this potential, particularly because it is moderately soluble in water. orst.eduherts.ac.uk In soil solution, this compound formulations can break down into forms that are quite mobile. orst.edu Leaching is reported to be greatest in sandy soil. orst.edu
The potential for groundwater contamination by this compound has been indicated by available data on its leaching characteristics. epa.gov this compound not taken up by plants and escaping microbial attack as it leaches downwards is likely to reach depths where microbial activity is low or absent, potentially entering groundwater or well water. epa.gov The persistence of this compound suggests a potential contamination problem in groundwater. epa.gov
Data from groundwater samples have shown this compound detection, although at low concentrations in some studies. orst.edu The degree of sorption/desorption dynamics of a herbicide in soils directly influences its potential for groundwater contamination. mdpi.com
Transport in Surface Water Systems
This compound can be transported in surface water systems. epa.govresearchgate.net Pathways for pesticides to enter surface water include runoff from storms or snowmelt. usgs.gov In surface water exposed to sunlight, this compound can photodegrade rapidly, with a reported half-life of about 6 hours. nih.gov
Volatilization from Soil and Water Surfaces
Volatilization, the process by which a chemical moves from soil or water into the atmosphere as a gas, is one pathway influencing the environmental fate of this compound. Based on estimated physicochemical properties, this compound is suggested to be less volatile than water, with an estimated Henry's Law constant of 2.1 x 10⁻¹¹ atm cu-m/mole at 25 °C nih.gov. Some assessments indicate that the compound does not evaporate appreciably from soil or water surfaces orst.edu. However, other sources categorize this compound as volatile herts.ac.uk, although its volatilization rates are also described as either unknown or considered insignificant in practical agricultural contexts epa.gov.
Factors influencing volatilization from soil and plant surfaces include environmental conditions such as temperature, which can affect the vapor pressure of the compound and its adsorption to surfaces d-nb.info. While volatilization can occur, it is generally not considered a primary dissipation pathway for this compound compared to other processes like leaching and degradation.
Persistence and Residue Dynamics in Agroecosystems
The persistence and residue dynamics of this compound in agroecosystems are influenced by a combination of chemical, physical, and biological processes. This compound is generally described as moderately persistent in soil orst.edu. Its herbicidal activity in soil typically lasts for approximately 6 to 8 weeks orst.eduagropages.com.
Microbial degradation is a significant factor in the breakdown of this compound in soil orst.eduagropages.com. This process can occur via decarboxylation in nonsterile soils, with the rate of degradation being dependent on soil properties such as organic content, temperature, and moisture content nih.gov. Photodegradation can also contribute to the dissipation of this compound, particularly on soil surfaces exposed to sunlight nih.govacs.org. In surface water exposed to sunlight, this compound can photodegrade relatively rapidly, with an estimated half-life of about 6 hours nih.gov.
The mobility and degradation of this compound in soil are significantly affected by soil moisture acs.org. Temperature also plays a role in the kinetics of biodegradation, hydrolysis, and volatilization processes acs.org. Dry soil conditions can reduce the rate of herbicide degradation, potentially leading to residue carryover into subsequent seasons agric.wa.gov.au. Limited microbial or chemical degradation under dry conditions, along with poor uptake by crop plants, are key factors contributing to the persistence of residues agric.wa.gov.au.
Adsorption to soil and sediment particles also influences this compound's fate. Higher adsorption tends to occur at low pH with low organic matter content or at neutral pH with high organic matter content nih.gov. Increased organic matter in soil generally leads to increased binding of this compound and consequently decreased leaching orst.edu.
Leaching is another important pathway for this compound dissipation from the soil profile, particularly in sandy soils orst.edu. The form of this compound applied can affect its mobility; for instance, aluminum and ammonium (B1175870) salts are easily leached, while methyl and butoxyethyl esters show more resistance to leaching nih.gov. This compound formulations in soil solution can readily break down into mobile forms orst.edu.
Ecotoxicological Investigations of Chloramben
Effects on Non-Target Organisms
Chloramben, a selective pre-emergence benzoic acid herbicide, has been subject to ecotoxicological evaluations to determine its effects on organisms other than its intended weed targets. orst.edu These evaluations cover both aquatic and terrestrial ecosystems. herts.ac.uk
Aquatic Organisms
The impact of this compound on aquatic life, including fish, invertebrates, and microorganisms, is a key area of ecotoxicological study. Standardized acute toxicity studies in regulatory aquatic toxicology typically involve testing a species of fish, crustacean, and/or alga to determine LC50 or EC50 values. ecotoxbrasil.org.br
Assessments of this compound's toxicity to fish present some varied findings across different sources. According to the EXTOXNET Pesticide Information Profile, revised in 1996, this compound is not toxic to fish. orst.edu However, the AERU database indicates that this compound is moderately toxic to fish. herts.ac.uk
Limited data referenced in a U.S. EPA pesticide registration standard suggests that methyl this compound, a form of this compound, may exhibit moderate to high toxicity to aquatic organisms. epa.gov Reported results included a 96-hour LC50 of 4 ppm for a 20 percent methyl this compound material when tested with Bluegill (Lepomis macrochirus). epa.gov A 24-hour LC50 for "amiben ester" (assumed to be a methyl this compound formulated product) was indicated to be between 2 and 16 ppm with the Fathead Minnow (Pimephales promelas). epa.gov
Conversely, acceptable studies for sodium this compound, as detailed in the same EPA standard, showed a 96-hour LC50 in excess of 1000 mg/L for both the Rainbow Trout (Oncorhynchus mykiss) and the Bluegill Sunfish (Lepomis macrochirus) using a test material with 91.6 percent active ingredient. epa.gov In these studies, no mortalities were observed at concentrations up to 1000 mg/L. epa.gov The 96-hour no-observed-effect level (NOEL) for Rainbow Trout was 91.6 mg/L, and for Bluegill Sunfish, it was 165 mg/L. epa.gov An Safety Data Sheet (SDS) for this compound from 2024 states that there is no data available for toxicity to fish. chemicalbook.in
Data Table: Toxicity of this compound (or its forms) to Fish
| Species | Form of this compound | Endpoint | Concentration | Source |
| Bluegill Sunfish | 20% Methyl this compound | 96-hour LC50 | 4 ppm | epa.gov |
| Fathead Minnow | "Amiben ester" | 24-hour LC50 | 2 - 16 ppm | epa.gov |
| Rainbow Trout | Sodium this compound (91.6%) | 96-hour LC50 | > 1000 mg/L | epa.gov |
| Bluegill Sunfish | Sodium this compound (91.6%) | 96-hour LC50 | > 1000 mg/L | epa.gov |
| Rainbow Trout | Sodium this compound (91.6%) | 96-hour NOEL | 91.6 mg/L | epa.gov |
| Bluegill Sunfish | Sodium this compound (91.6%) | 96-hour NOEL | 165 mg/L | epa.gov |
Specific ecotoxicological data on the effects of this compound on algae and cyanobacteria are limited in the provided information. An SDS for this compound from 2024 states that there is no data available for toxicity to algae. chemicalbook.in While general information exists on the impact of herbicides on non-target microorganisms, including algae and cyanobacteria, detailed research findings specifically for this compound were not found in the search results. nih.gov, ird.fr, core.ac.uk, nih.gov Regulatory aquatic acute toxicity studies can include testing with algae to determine a 72 or 96-hour EC50. ecotoxbrasil.org.br
Terrestrial Organisms
Ecotoxicological investigations also consider the potential effects of this compound on non-target terrestrial organisms, such as birds. herts.ac.uk
Studies have assessed the toxicity of this compound to avian species. According to the EXTOXNET database, the LC50 of this compound is 4640 mg/l in mallard ducks (Anas platyrhynchos), suggesting that the compound is practically nontoxic to this species. orst.edu The AERU database corroborates this finding, reporting an acute oral LD50 of 4640 mg/kg for Anas platyrhynchos, categorized as low toxicity. herts.ac.uk This data in AERU is sourced from EXTOXNET. herts.ac.uk An EPA document from 1991, reviewing granular pesticides, listed this compound as not highly toxic to birds, noting that chemicals with LD50s greater than 2000 mg/kg are generally considered practically non-toxic to birds. epa.gov While acceptable studies for Avian Dietary Acute LC-0 tests for sodium this compound have been submitted according to a U.S. EPA registration standard, data gaps existed for Avian Single-Dose Oral LD-Q tests at the time of that document. epa.gov
Data Table: Toxicity of this compound to Birds
| Species | Endpoint | Concentration | Interpretation | Source |
| Mallard Duck | LC50 | 4640 mg/l | Practically nontoxic | orst.edu |
| Mallard Duck | Acute Oral LD₅₀ | 4640 mg/kg | Low toxicity | herts.ac.uk |
Effects on Terrestrial Invertebrates (e.g., earthworms, honeybees)
Studies on the ecotoxicity of pesticides often include assessments of their effects on key terrestrial invertebrates such as earthworms and honeybees, as these organisms play vital roles in soil health and pollination, respectively. This compound is reported to have moderate toxicity to honeybees. herts.ac.uk
Honeybees can be exposed to herbicides through contact with treated plants, ingestion of contaminated pollen and nectar, or contaminated water sources. This compound is noted as having moderate toxicity to honeybees. herts.ac.uk Ecotoxicological endpoints for honeybees are typically assessed using standardized tests, such as OECD tests No. 213 and No. 214 for acute oral toxicity. mdpi.com
Bioaccumulation and Biomagnification Potential in Ecological Food Chains
Bioaccumulation refers to the buildup of a substance in the tissues of an organism over time, while biomagnification is the increasing concentration of a substance at successively higher trophic levels in a food chain. albert.ioprimescholars.com this compound has been noted as having a high potential for bioaccumulation. herts.ac.uk
Substances that are persistent, mobile, soluble in fats, and biologically active have a higher potential for biomagnification. mrgscience.com While this compound is moderately soluble in water and mobile, its potential for biomagnification in ecological food chains would depend on its persistence, lipid solubility, and metabolism within organisms at different trophic levels. herts.ac.ukmrgscience.comecetoc.org Bioaccumulative substances characterized by high persistence, toxicity, negligible metabolism, and a specific log Kow range may represent a concern when widely dispersed. ecetoc.org Biomagnification, resulting in increased internal concentration at succeeding trophic levels, has only been demonstrated for a limited number of substances. ecetoc.org
Ecological Risk Assessment Methodologies for this compound
Ecological Risk Assessment (ERA) is a process used to evaluate the likelihood that adverse ecological effects may occur as a result of exposure to stressors like chemical substances. europa.euarmy.mil The general principles of ERA are widely agreed upon and often follow a framework that includes problem formulation, exposure assessment, effects assessment (hazard characterization), and risk characterization. europa.eueuropa.eu
Environmental Exposure Assessments
Environmental exposure assessment involves estimating the concentration of a substance in different environmental compartments (e.g., soil, water, air) and the potential for organisms to come into contact with it. nih.goveuropa.eu For this compound, exposure can occur through its application as a herbicide, leading to its presence in soil and potentially water bodies through leaching. nih.govorst.edu Factors influencing environmental exposure include the substance's physical and chemical properties, application methods, and environmental fate processes like degradation and transport. nih.govorst.edu Modeled or measured environmental concentrations are used in risk characterization. arche-consulting.be
Hazard Characterization
Hazard characterization, also referred to as effects assessment, involves identifying the inherent toxicity of a substance to different organisms and determining the dose-response relationship. europa.eueuropa.eu This step uses ecotoxicity data from laboratory and field studies on representative species from various taxonomic groups. mdpi.comeuropa.eu For this compound, hazard characterization would involve evaluating its toxicity to aquatic organisms, terrestrial invertebrates, and soil microorganisms, among others. The toxicity to honeybees is considered moderate. herts.ac.uk Ecotoxicological endpoints like LC50 (Lethal Concentration 50%) and NOEC (No Observed Effect Concentration) are used in hazard characterization. mdpi.comwecf.org
Risk Characterization and Management Strategies
Risk characterization is the process of comparing environmental exposure estimates with toxicity data to evaluate the likelihood and magnitude of adverse ecological effects. europa.euarche-consulting.be A common approach is to calculate a risk quotient (PEC/PNEC ratio), where PEC is the Predicted Environmental Concentration and PNEC is the Predicted No Effect Concentration. europa.eu A risk quotient greater than one suggests a potential ecological risk.
Risk management strategies are then developed and implemented to reduce or mitigate identified ecological risks. army.milcdc.gov These strategies can include regulatory measures such as setting limits on pesticide use, implementing best management practices to reduce environmental release, or restricting the use of the substance in certain areas or on specific crops. The classification of a pesticide for "general use" or "restricted use" by regulatory bodies like the EPA is part of risk management, aiming to ensure against unreasonable adverse effects to the environment. epa.gov
Advanced Analytical Methodologies for Chloramben Research
Development of Spectroscopic Techniques for Detection and Quantification
Spectroscopic methods offer valuable tools for the identification and quantification of chloramben. These techniques are based on the interaction of electromagnetic radiation with the molecule, providing characteristic spectra that serve as a fingerprint for the compound.
Ultraviolet-Visible (UV-Vis) spectrophotometry can be utilized for the analysis of this compound, particularly in solution. The UV absorption spectrum of this compound is influenced by the pH of the solution, which affects the protonation state of its amino and carboxyl functional groups. These spectral shifts can be used to deduce the acid-base properties of the molecule. In controlled laboratory settings, UV-Vis spectrophotometry provides a straightforward and cost-effective method for quantifying this compound in water samples, often following a diazotization reaction to produce a colored azo compound that can be measured at a specific wavelength. While direct analysis in complex environmental samples can be challenging due to interfering substances, its application in combination with separation techniques or for screening purposes is well-established.
Table 1: UV-Vis Spectrophotometry Data for this compound Analysis
| Parameter | Value | Conditions |
|---|---|---|
| Wavelength of Maximum Absorption (λmax) | Dependent on pH and derivatization | Aqueous solution |
| Influencing Factors | pH, presence of chromophores | Solution chemistry |
| Common Application | Quantification in water after derivatization | Laboratory analysis |
Infrared (IR) spectroscopy is a powerful technique for elucidating the structural characteristics of this compound and its interactions within environmental matrices. By measuring the absorption of infrared radiation by the molecule's vibrational and rotational modes, IR spectroscopy can identify key functional groups. Studies have recorded the IR transmittance spectra of this compound to make band assignments for its functional groups. When this compound is adsorbed onto environmental solids like clay minerals (e.g., Ca-montmorillonite), IR spectral data indicates changes in the molecular structure, such as the protonation of the amino group and strong hydrogen bonding of the carboxyl group with hydration water of interlayer cations. This information is crucial for understanding the binding mechanisms of this compound in soil and sediment.
Table 2: Key Infrared (IR) Spectral Interpretations for this compound
| Functional Group | Vibrational Mode | Observation in Environmental Matrices |
|---|---|---|
| Amino Group (-NH2) | N-H stretching | Evidence of protonation upon adsorption |
| Carboxyl Group (-COOH) | C=O stretching | Strong hydrogen bonding with hydration water |
| Aromatic Ring | C-C stretching | Characteristic ring vibrations |
Chromatographic Methods for Residue Analysis
Chromatographic techniques are essential for the separation, identification, and quantification of this compound and its metabolites in complex environmental samples. These methods offer high sensitivity and selectivity, making them the preferred choice for residue analysis.
Gas chromatography-mass spectrometry (GC-MS) is a robust technique for the analysis of volatile and semi-volatile compounds. For non-volatile metabolites of this compound, a derivatization step is typically required to increase their volatility for GC analysis. GC-MS-based metabolomics is a powerful approach for identifying and quantifying a wide range of small molecules, including pesticide metabolites. This methodology allows for both targeted analysis, for absolute quantification of specific known metabolites, and untargeted profiling to discover novel breakdown products of this compound in the environment. The mass spectrometer provides detailed structural information, enabling confident identification of the separated compounds.
Liquid chromatography-mass spectrometry (LC-MS) has become a cornerstone for the trace analysis of pesticides like this compound in aqueous samples. This technique is particularly advantageous as it often does not require derivatization, simplifying sample preparation. LC-MS/MS, which involves tandem mass spectrometry, offers enhanced selectivity and sensitivity, making it ideal for detecting low concentrations of this compound in drinking and surface waters. Methods have been developed for the rapid determination of a range of acidic herbicides, including this compound, using direct injection of water samples coupled with LC-MS/MS. This approach allows for the achievement of low detection limits, often in the parts-per-billion (ppb) or even parts-per-trillion (ppt) range, which is crucial for compliance with regulatory limits.
Table 3: Performance of a Representative LC-MS/MS Method for Acidic Herbicide Analysis
| Analyte | Spiked Concentration (µg/L) | Recovery Rate (%) | Relative Standard Deviation (RSD) (%) |
|---|---|---|---|
| This compound | 0.1 | 88-120 | ≤7 |
| 0.02 | 88-120 | ≤20 |
Novel Sensor Technologies for Environmental Monitoring
The development of novel sensor technologies aims to provide rapid, portable, and cost-effective tools for the on-site environmental monitoring of pesticides. While specific sensors for this compound are not yet widely reported, the principles underlying these technologies are applicable to its detection.
Biosensors, in particular, represent a promising avenue for the environmental monitoring of pesticides. These devices integrate a biological recognition element (such as an enzyme, antibody, or nucleic acid) with a transducer to convert the biological response into a measurable signal.
Enzyme-Based Biosensors : These sensors often utilize the principle of enzyme inhibition. For instance, certain pesticides inhibit the activity of enzymes like acetylcholinesterase. The degree of inhibition can be correlated to the concentration of the pesticide.
Immunosensors : These sensors employ the highly specific binding between an antibody and its target antigen (in this case, this compound). This specific interaction can be detected through various transduction methods, including electrochemical, optical, or piezoelectric signals.
Aptasensors : Utilizing aptamers, which are single-stranded DNA or RNA molecules that can bind to specific targets, these sensors offer an alternative to antibodies with potential advantages in stability and ease of synthesis.
These developing technologies hold the potential to complement traditional laboratory-based analytical methods by enabling high-throughput screening and real-time monitoring of this compound in the environment.
Isotopic Tracing and Radiochemical Methods in Fate Studies
Isotopic tracing and radiochemical methods are indispensable tools for elucidating the environmental fate of herbicides like this compound. iaea.orgnih.govlibretexts.org These techniques offer unparalleled sensitivity and specificity, allowing researchers to track the molecule's journey through complex environmental compartments such as soil, water, and biota without interference from other chemically identical compounds. iaea.orgnih.gov The primary approach involves synthesizing this compound with a radioactive isotope, most commonly Carbon-14 (¹⁴C), integrated into its benzoic acid ring structure. iaea.orgcambridge.org This intrinsic labeling enables the precise tracking and quantification of the parent compound and its transformation products. nih.gov
Radiochemical methods are fundamental in determining the complete degradation pathway of a pesticide. iaea.org By monitoring the distribution of the ¹⁴C label over time, scientists can identify metabolites, determine rates of mineralization (the complete breakdown to CO₂), and quantify the formation of bound residues in soil. researchgate.net These studies are critical for assessing the persistence of the herbicide and its breakdown products in the environment.
A key application of these methods is in metabolic studies to understand how organisms process the compound. For instance, research on the metabolism of ¹⁴C-ring-labeled this compound in earthworms (Lumbricus terrestris) has provided insights into its biotransformation. cambridge.org A study compared the metabolic activity in earthworms from plots with a 10-year history of this compound treatment to those from untreated control plots. The results indicated an enhanced metabolic capacity in the earthworms from the treated plots, suggesting an adaptation of the soil organisms to the herbicide. cambridge.org The relative metabolic stability of this compound was found to be greater than that of other herbicides like atrazine (B1667683) and dicamba (B1670444). cambridge.org
The data below, derived from this research, illustrates the distribution of the radiolabel in acetone extracts from the earthworms and their sand environment, highlighting the difference in metabolism between the two groups. cambridge.org
| Source of Earthworms | Sample Type | Unmetabolized this compound (% of Recovered ¹⁴C) | Metabolites (% of Recovered ¹⁴C) |
|---|---|---|---|
| Untreated Plots | Earthworms | 85.2 | 14.8 |
| Untreated Plots | Sand | 90.5 | 9.5 |
| Treated Plots | Earthworms | 78.6 | 21.4 |
| Treated Plots | Sand | 82.1 | 17.9 |
Furthermore, isotopic tracing is crucial for understanding the absorption and translocation of this compound in plants. orst.edu Studies have shown that the primary site of absorption is the roots. In tolerant species such as soybeans, radiolabeled this compound is absorbed by the roots, but very little is translocated to the shoots. orst.edu Conversely, in susceptible species, a significantly greater amount of the herbicide is moved to the leaves, leading to phytotoxicity. orst.edu This differential translocation, revealed through radiochemical analysis, is a key mechanism of this compound's selective herbicidal action.
Resistance Evolution and Management in Weeds
Mechanisms of Chloramben Resistance in Weed Populations
While specific documented cases of weed resistance to this compound are limited, the potential mechanisms can be inferred from its mode of action as a synthetic auxin and from resistance patterns observed with other herbicides in this class (WSSA Group 4).
One key mechanism of non-target-site resistance is the modification of processes that move the herbicide into and throughout the plant. For a systemic herbicide like this compound to be effective, it must be absorbed by the roots or shoots and translocated to its sites of action in meristematic tissues. Resistant weeds may evolve reduced rates of herbicide absorption through the cuticle or cell membranes, or they may exhibit impaired translocation, effectively keeping the herbicide localized in less sensitive tissues and away from the target sites. nih.govlatrobe.edu.au
Research on other synthetic auxin herbicides has demonstrated the role of this mechanism. For instance, a 2,4-D-resistant biotype of corn poppy (Papaver rhoeas) was found to absorb less herbicide and retain more of it in the treated leaf compared to susceptible biotypes. hracglobal.com Another related NTSR mechanism is sequestration, where the herbicide is actively transported into the vacuole of the cell, effectively isolating it from its target in the cytoplasm or nucleus. latrobe.edu.auresearchgate.net This process is often mediated by membrane proteins, such as ATP-binding cassette (ABC) transporters. While not specifically documented for this compound, alteration of transporter protein activity is a confirmed resistance mechanism for other auxinic herbicides in weeds like wild radish (Raphanus raphanistrum). latrobe.edu.au
Enhanced metabolism is a crucial and increasingly common NTSR mechanism that confers resistance to synthetic auxin herbicides. nih.govresearchgate.net Resistant plants can more rapidly detoxify the herbicide into non-toxic or less-toxic metabolites before it can cause lethal damage. This process typically occurs in three phases:
Phase I: Modification of the herbicide molecule, often through oxidation, reduction, or hydrolysis. Cytochrome P450 monooxygenases (CYPs) are a large family of enzymes frequently implicated in this phase. researchgate.netfisiogenomica.com
Phase II: Conjugation of the modified herbicide with endogenous molecules like sugars (e.g., glucose) or peptides (e.g., glutathione). This step increases the water solubility of the compound and reduces its phytotoxicity. Key enzymes in this phase include glucosyltransferases (GTs) and glutathione (B108866) S-transferases (GSTs). fisiogenomica.comnih.gov
Phase III: Compartmentalization of the conjugated metabolites, typically by transporting them into the vacuole or cell wall, where they are permanently stored away from metabolic processes. researchgate.net
For this compound specifically, the formation of an N-glucoside conjugate has been identified as a major detoxification mechanism in both tolerant and susceptible plants. nih.gov This indicates that resistance could evolve through the enhanced activity or expression of the specific UDP-glucosyltransferase (UGT) enzyme responsible for this conjugation, allowing a resistant weed to neutralize the herbicide much faster than a susceptible one. Enhanced metabolism mediated by CYPs and GSTs is a known resistance mechanism for other synthetic auxins, such as 2,4-D and dicamba (B1670444), and represents a highly probable pathway for the evolution of this compound resistance. nih.govresearchgate.net
Target-site resistance (TSR) occurs when a genetic mutation alters the protein that the herbicide binds to, making it less sensitive to the herbicide's inhibitory effects. nih.gov this compound, as a synthetic auxin, mimics the natural plant hormone indole-3-acetic acid (IAA). It functions by overwhelming the plant's natural auxin signaling pathways, leading to uncontrolled cell division and growth, and ultimately, plant death. bohrium.com
The primary targets of auxin herbicides are components of the auxin co-receptor complex, which includes the TIR1/AFB (Transport Inhibitor Response 1/Auxin F-Box) family of receptor proteins and the Aux/IAA co-repressor proteins. nih.govresearchgate.net In a normal state, Aux/IAA proteins repress the expression of auxin-responsive genes. When an auxin herbicide binds to the TIR1/AFB receptor, it promotes the binding of Aux/IAA proteins, tagging them for degradation. The removal of these repressors allows for the massive transcription of auxin-responsive genes, causing the phytotoxic effects. bioone.org
For many years, TSR was not identified for auxin herbicides in weeds, but recent research has confirmed its existence. For example, resistance to the auxin herbicide dicamba in kochia (Bassia scoparia) has been linked to a mutation in an Aux/IAA16 gene. researchgate.net While no specific target-site mutations have been identified for this compound, mutations in the genes encoding TIR1/AFB receptors or Aux/IAA co-receptors that prevent or reduce herbicide binding are confirmed mechanisms of resistance for this herbicide class. nih.govbohrium.com
Table 1: Comparison of Herbicide Resistance Mechanisms
| Feature | Target-Site Resistance (TSR) | Non-Target-Site Resistance (NTSR) |
|---|---|---|
| Primary Mechanism | Alteration of the herbicide's molecular target (e.g., an enzyme or protein). nih.gov | Prevention of the herbicide from reaching its target at a lethal dose. nih.gov |
| Genetic Basis | Often due to a single gene mutation (monogenic). nih.gov | Often complex and controlled by multiple genes (polygenic). clemson.edu |
| Specificity | Usually confers resistance to herbicides with the same mode of action. nih.gov | Can confer cross-resistance to herbicides with different modes of action. nih.gov |
| Examples for Auxin Herbicides | Mutation in TIR1/AFB auxin receptors or Aux/IAA co-receptors. researchgate.net | Enhanced metabolic detoxification (CYPs, GSTs, GTs), reduced uptake/translocation, vacuolar sequestration. researchgate.net |
Genetic and Molecular Basis of Resistance
The genetic foundation of herbicide resistance dictates how it evolves and spreads within a weed population.
Target-Site Resistance (TSR): The molecular basis for TSR is typically a point mutation, specifically a single nucleotide polymorphism (SNP), in the coding sequence of a target gene. nih.gov This SNP results in a single amino acid substitution in the final protein. If this substitution occurs at or near the herbicide's binding site, it can drastically reduce the herbicide's ability to bind without significantly impairing the protein's normal biological function. uppersouthplatte.org The inheritance of TSR is often conferred by a single dominant or semi-dominant gene. bioone.org
Non-Target-Site Resistance (NTSR): The genetic basis of NTSR is generally more complex and less understood than that of TSR. clemson.edu Resistance due to enhanced metabolism often involves the upregulation of genes encoding detoxification enzymes like CYPs and GSTs. plos.org This can be due to changes in regulatory elements that increase gene transcription or, in some cases, an increase in the number of copies of the gene itself. Because these enzyme families are large and can act on a wide range of substrates, NTSR can result in cross-resistance to multiple, chemically unrelated herbicides. mdpi.com Resistance from altered translocation may be linked to mutations in genes that code for transporter proteins. latrobe.edu.au NTSR is often a quantitative trait, controlled by multiple genes, making it more difficult to identify and manage. clemson.edu
Strategies for Mitigating Resistance Development
The key to managing herbicide resistance is to minimize the selection pressure for resistant weeds. This is best achieved through a diversified and integrated approach rather than relying on a single weed control tactic. cereals.co.kenih.gov
Integrated Weed Management (IWM) is a holistic strategy that combines multiple weed control tactics—cultural, mechanical, biological, and chemical—to manage weed populations in a way that is economically viable, environmentally sound, and sustainable. illinois.edubayer.com The goal is to prevent weeds from producing seed, thereby depleting the weed seed bank in the soil over time. illinois.edu
Key components of an IWM program to mitigate this compound resistance include:
Herbicide Rotation and Mixtures: The cornerstone of chemical control is to avoid the repeated use of herbicides with the same mode of action. Herbicides should be rotated annually, and whenever possible, tank mixtures of herbicides with different effective modes of action should be used. growiwm.org This makes it less likely that a weed with resistance to a single mode of action will survive and reproduce.
Cultural Practices:
Crop Rotation: Rotating crops allows for the rotation of different herbicides and cultural practices. For example, rotating between a summer broadleaf crop like soybeans and a winter cereal crop disrupts the life cycles of specific weeds. cereals.co.ke
Competitive Crops: Using competitive crop varieties, narrow row spacing, and optimal planting densities helps the crop to quickly form a canopy, which shades out and suppresses emerging weeds. usda.gov
Cover Crops: Planting cover crops during fallow periods can suppress weed growth, reduce weed seed production, and improve soil health.
Mechanical and Physical Control:
Tillage: Strategic use of tillage can bury weed seeds and control emerged weeds before planting. usda.gov
Inter-row Cultivation: In row crops, cultivation between the rows can be an effective method for removing weeds.
Harvest Weed Seed Control (HWSC): This involves collecting and destroying weed seeds during the crop harvesting process to prevent them from entering the soil seed bank.
Preventative Measures: Using certified weed-free crop seed and thoroughly cleaning equipment before moving between fields can prevent the introduction and spread of resistant weed seeds. usda.gov
Table 2: Integrated Weed Management (IWM) Strategies to Mitigate Herbicide Resistance
| Strategy | Principle | Example |
|---|---|---|
| Chemical Diversity | Reduce selection pressure from a single mode of action. | Rotate this compound (Group 4) with an ALS inhibitor (Group 2) or a PPO inhibitor (Group 14); use tank-mixes. growiwm.org |
| Crop Rotation | Disrupt weed life cycles and enable different management practices. | Rotate soybeans with corn or winter wheat. cereals.co.ke |
| Competitive Cultivars | Suppress weeds through crop competition for light, water, and nutrients. | Planting soybeans in narrow rows to achieve faster canopy closure. usda.gov |
| Cover Cropping | Suppress weed germination and growth during fallow periods. | Planting cereal rye after corn harvest. |
| Mechanical Control | Physically remove or destroy weeds. | Pre-plant tillage or in-crop cultivation. usda.gov |
| Prevention | Limit the introduction and spread of resistant weed seeds. | Cleaning combines and tillage equipment between fields. usda.gov |
By implementing a comprehensive IWM program, the selection pressure for this compound resistance can be significantly reduced, preserving its efficacy as a weed management tool for the future.
Herbicide Rotation and Combination Strategies
The evolution of herbicide resistance in weed populations is a significant challenge in agriculture, necessitating strategic management practices to maintain the efficacy of chemical weed control. For this compound, a selective pre-emergence herbicide, strategies involving herbicide rotation and combination have been crucial in managing weed populations and mitigating the development of resistance. These approaches aim to reduce the selection pressure exerted by the continuous use of a single herbicide mode of action.
Herbicide rotation involves alternating herbicides with different modes of action over a sequence of growing seasons. This practice is a cornerstone of resistance management as it prevents the proliferation of weed biotypes that are resistant to a specific herbicidal mechanism. weedscience.org By introducing a different mode of action, weeds that may have developed tolerance to this compound can be controlled by the subsequent herbicide in the rotation. weedscience.org The effectiveness of this strategy relies on rotating between herbicides that belong to different chemical families and have distinct target sites within the plant. For instance, a rotation could involve using a photosynthetic inhibitor or a lipid synthesis inhibitor in the seasons following the application of this compound, which acts as a synthetic auxin. lsuagcenter.com
In addition to rotation between seasons, the use of herbicide combinations, either as tank-mixes or in sequential applications within the same season, is a powerful tool for delaying resistance. lsuagcenter.com This strategy exposes weeds to multiple herbicidal actions simultaneously or in close succession, making it less likely for a weed to possess resistance to all active ingredients.
Historical product labels for this compound-based herbicides, such as AMIBEN DS, provide insight into recommended tank mixtures for broadening the spectrum of weed control and managing resistance. These combinations targeted a wide range of annual grasses and broadleaf weeds in crops like soybeans. For example, a tank mixture of this compound and Lasso (Alachlor) could be applied as a preplant incorporated or pre-emergence treatment. epa.gov Other documented combinations included mixing this compound with herbicides such as Basagran, Blazer, or Butyrac 200 for post-emergence weed control, targeting weeds that had already germinated. epa.gov
Research has also demonstrated the efficacy of sequential herbicide treatments. A study published in Weed Science investigated the effect of sequential treatments of vernolate (B132429) followed by pre-emergence applications of this compound ester, linuron, or prometryne in soybeans. The study found that these sequential treatments provided more effective weed control than other combinations tested. The data from this research highlights the comparative effectiveness of different herbicide combinations.
Table 1: Effect of Sequential Herbicide Treatments on Weed Control and Soybean Yield (1970)
| Herbicide Treatment | Weed Control (%) | Soybean Yield (kg/ha) |
|---|---|---|
| Vernolate fb this compound ester | 95 | 2820 |
| Vernolate fb Linuron | 93 | 2690 |
| Vernolate fb Prometryne | 94 | 2750 |
| Trifluralin fb this compound ester | 88 | 2550 |
| Trifluralin fb Linuron | 85 | 2480 |
| Trifluralin fb Prometryne | 87 | 2510 |
This table summarizes the findings on the efficacy of sequential herbicide applications on weed control and soybean yields. Data sourced from research on herbicide combinations.
The data indicates that sequential application of vernolate followed by this compound ester resulted in 95% weed control and a soybean yield of 2820 kg/ha . These results were comparatively better than sequential treatments involving trifluralin.
Another example from historical product labels shows the recommended tank mixes for AMIBEN DS for post-emergence weed control in soybeans. These combinations were designed to control emerged weeds and provide residual control of later-germinating species.
Table 2: Recommended Tank Mixtures for Post-Emergence Weed Control with AMIBEN DS (this compound) in Soybeans
| Tank Mix Partner | Target Weeds | Application Timing |
|---|---|---|
| Basagran | Pigweed, cocklebur, velvetleaf, wild mustard, jimsonweed, Pennsylvania smartweed, common ragweed | When weeds are 2 to 8 inches tall |
| Blazer | Velvetleaf, Pennsylvania smartweed, pigweed | When broadleaf weeds have 2 to 4 leaves |
| Butyrac 200 | Pigweed, velvetleaf, cocklebur, Pennsylvania smartweed | When soybeans are in the cracking to 4th trifoliate stage and weeds are 1 to 4 inches tall |
This table outlines historical recommendations for tank-mixing this compound with other herbicides for post-emergence weed control in soybeans, based on product label information. epa.gov
By employing these rotation and combination strategies, the selection pressure for this compound-resistant weeds could be effectively managed, prolonging the utility of this herbicide in agricultural systems.
Human Health Risk Assessments and Toxicological Investigations
Absorption, Distribution, Metabolism, and Excretion (ADME) in Mammalian Systems
Following oral ingestion, chloramben is rapidly and extensively absorbed from the gastrointestinal tract in mammalian systems. orst.edu Studies in female rats indicate that approximately 97% of an oral dose is absorbed. orst.edu The primary routes of elimination are through urine and expired air. orst.edu
Animal studies have demonstrated efficient excretion of the compound. In lactating cows fed small daily amounts of this compound, 88% of the dose was excreted in the urine and 5% in the feces within four days. orst.edunih.gov Similarly, dogs administered small quantities of this compound showed rapid excretion through urine and feces. orst.edunih.gov
Metabolism of this compound appears to be limited. In rats that received a single oral dose, 70% of the compound recovered from the urine within 24 hours was the unchanged parent compound. orst.edu This suggests that a significant portion of the absorbed dose is excreted without undergoing metabolic transformation. orst.edu
Table 1: Excretion of this compound in Various Animal Models
| Species | Route of Administration | Primary Excretion Pathway | Percentage of Dose Excreted | Time Frame | Source(s) |
|---|---|---|---|---|---|
| Rat (Female) | Oral | Urine and Expired Air | ~97% (absorbed) | - | orst.edu |
| Lactating Cow | Oral (dietary) | Urine | 88% | 4 days | orst.edunih.gov |
| Lactating Cow | Oral (dietary) | Feces | 5% | 4 days | orst.edunih.gov |
Consistent with its rapid excretion, this compound shows minimal tendency to accumulate in body tissues. orst.edu In studies involving lactating cows fed a daily diet containing 5 ppm of this compound, no residues of the compound were detected in the milk. orst.edunih.gov Likewise, feeding studies with dogs resulted in no detectable residues in tissue samples. orst.edunih.gov
In rats, only a very small fraction of the administered dose remains in the body after a short period. Research has shown that just 0.6% of the initial oral dose was retained in the body after three to four days. orst.edu
Chronic and Subchronic Toxicity Studies
The primary non-carcinogenic effect identified in chronic oral exposure studies in animals is liver toxicity. epa.gov Specifically, histopathological examination in mice revealed nonneoplastic lesions, including hepatocyte degeneration. epa.govepa.gov
Based on these toxicological findings, the U.S. Environmental Protection Agency (EPA) has established a chronic oral Reference Dose (RfD) for this compound. The RfD is an estimate of a daily oral exposure to the human population (including sensitive subgroups) that is likely to be without an appreciable risk of deleterious effects during a lifetime. epa.gov The RfD for this compound was determined to be 0.015 mg/kg/day, based on the observation of hepatocyte degeneration in mice. epa.gov The derivation of this value incorporated an uncertainty factor of 100 to account for inter- and intra-species differences and an additional uncertainty factor of 10 because a definitive No-Observed-Adverse-Effect Level (NOAEL) was not established in the principal study. epa.gov
Table 2: U.S. EPA Reference Dose (RfD) for this compound
| Parameter | Value/Description | Source(s) |
|---|---|---|
| Oral RfD | 0.015 mg/kg/day | epa.gov |
| Basis for RfD | Hepatocyte degeneration | epa.govepa.gov |
| Principal Study Species | Mouse | epa.gov |
| Uncertainty Factors | 100 (inter/intra-species) 10 (lack of NOAEL) | epa.gov |
The liver has been identified as a target organ for this compound toxicity in long-term animal studies. nih.govepa.gov Chronic oral exposure in mice has been shown to cause liver damage, specifically hepatocyte degeneration. epa.govepa.gov A National Toxicology Program study reported that oral administration of this compound led to the development of liver tumors in mice. nih.govepa.gov However, some long-term studies in rats, mice, and dogs reported no this compound-related effects on organs examined even at high concentrations. orst.edu
Genotoxicity and Mutagenicity Assessments
The potential for this compound to cause genetic mutations has been evaluated in a variety of assays. The majority of bacterial and mammalian cell-based tests have indicated that this compound is not genotoxic. orst.edu For instance, no mutagenic activity was observed in bacterial assays. nih.gov
Table 3: Summary of Genotoxicity and Mutagenicity Findings for this compound
| Assay Type | Test System | Result | Source(s) |
|---|---|---|---|
| Bacterial Assay | Bacteria | Negative | orst.edunih.gov |
| Mammalian Cell Assay | Most systems | Negative | orst.edu |
Carcinogenicity Studies and Risk Characterization
Investigations into the carcinogenic potential of this compound have yielded varied results depending on the animal model studied. The primary bioassay assessing its carcinogenicity was conducted by the National Toxicology Program (NTP) in 1977, which involved long-term dietary administration to Osborne-Mendel rats and B6C3F1 mice. nih.gov
In this key study, both male and female rats and mice were administered technical-grade this compound in their feed for 80 weeks, followed by an observation period. nih.gov The study did not find a significant increase in tumors related to the administration of this compound in Osborne-Mendel rats. nih.govnih.gov
However, in B6C3F1 mice, the results were different. This compound was found to be carcinogenic in female mice, causing a significant increase in the incidence of hepatocellular carcinomas. nih.govnih.gov In male mice, the incidence of this tumor was considered marginally associated with this compound administration due to variations in the spontaneous occurrence of this lesion in the laboratory's male mice. nih.govechemi.com A significant dose-related trend for hepatocellular carcinoma was observed in both male and female mice when compared to pooled controls. nih.govnih.gov
Most genotoxicity assays, including bacterial and mammalian cell tests, have indicated that this compound is not toxic to genetic material. orst.edu However, one study did report mutagenicity in a test using Chinese hamster ovary cells, suggesting a slight or no mutagenic potential. orst.edu
Carcinogenicity Bioassay of this compound in Rats and Mice
| Species | Strain | Sex | Doses Administered in Feed | Duration of Treatment | Observation Period | Key Findings |
|---|---|---|---|---|---|---|
| Rat | Osborne-Mendel | Male & Female | 10,000 ppm, 20,000 ppm | 80 weeks | 32-33 weeks | No significant increase in tumors related to this compound administration. nih.govnih.gov |
| Mouse | B6C3F1 | Male | 10,000 ppm, 20,000 ppm | 80 weeks | 11-12 weeks | Marginally associated incidence of hepatocellular carcinoma. nih.govechemi.com |
Reproductive and Developmental Toxicology
Studies on the reproductive and developmental effects of this compound have been conducted in several animal species, with findings indicating some potential for developmental toxicity at certain exposure levels, while reproductive effects appear less pronounced.
A long-term study in rats fed large daily doses of this compound found no adverse effects on fertility, survival of the fetus, or nursing ability. orst.edu This suggests that this compound does not cause reproductive toxicity in rats under these study conditions. orst.edu
Developmental toxicity studies have shown varied outcomes. In pregnant rabbits given high doses of this compound during the sensitive period of gestation, no developmental defects were observed in the fetuses. orst.edu However, studies in pregnant rats have indicated some developmental concerns. At lower doses administered during gestation, there was an increase in fetal deaths and incomplete skeletal development. orst.edu At even lower doses, while no increase in fetal deaths was seen, incomplete bone development was still observed. orst.edu Another report specifically noted reduced ossification of skeletal bones in the fetuses of rats that were orally exposed to this compound. epa.gov It is noted that these findings indicate this compound is unlikely to cause teratogenic effects at expected exposure levels. orst.edu
Currently, there is no information available on the reproductive or developmental effects of this compound in humans. epa.gov
Summary of Reproductive and Developmental Toxicology Findings for this compound
| Study Type | Species | Key Findings |
|---|---|---|
| Reproductive Toxicity | Rat | No effects on fertility, fetal survival, or nursing ability were found in a long-term study with large daily doses. orst.edu |
| Developmental Toxicity | Rabbit | No developmental defects were observed in fetuses at high doses. orst.edu |
Regulatory Science and Policy Implications
Historical and Current Regulatory Status of Chloramben
This compound, a selective pre-emergence herbicide, was introduced around 1958. herts.ac.uk It was used to control annual grasses and broadleaf weeds in various crops, including soybeans, peanuts, and certain vegetables. herts.ac.ukwikipedia.org
Historically, pesticide regulation in the United States initially focused on labeling and acute toxicity, as seen with the Insecticides Act of 1910. caws.org.nz Significant changes occurred with the creation of the Environmental Protection Agency (EPA) and the passage of the Federal Environmental Pesticide Control Act (FEPCA) in 1972, which amended the Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA) and initiated a re-registration process for existing pesticides. caws.org.nz
This compound was classified as a General Use Pesticide (GUP) by the U.S. EPA and considered practically nontoxic with a toxicity class IV rating. orst.edu However, the regulatory landscape for this compound has changed significantly. It is now considered an obsolete herbicide and is no longer produced or sold in the United States. herts.ac.ukorst.edu In the European Union, this compound is also not an approved active substance according to the EU Pesticides Database and EC Regulation 1107/2009. herts.ac.uknih.goveuropa.eu Regulatory records in California show that a product containing this compound, "AMIBEN this compound HERBICIDE," had its registration inactivated in 1988. ca.gov
Despite its obsolete status, this compound is still listed in various regulatory databases. It is listed as a hazardous air pollutant (HAP) under the Clean Air Act, as amended in 1990, due to concerns that such pollutants may cause serious health problems. nih.gov The EPA has also established a drinking water guideline for this compound at 100 µg/L. nih.gov Some states, like Florida, Minnesota, and Wisconsin, have their own drinking water guidelines for this compound, ranging from 100 to 150 µg/L. nih.gov
Scientific Basis for Regulatory Decisions and Guidelines
Regulatory decisions regarding pesticides like this compound are based on scientific assessments of their potential risks to human health and the environment. These assessments consider various factors, including toxicity, exposure pathways, and environmental fate.
For this compound, scientific studies have provided data informing regulatory positions. Animal studies have reported effects on the liver from chronic oral exposure. nih.govepa.gov A National Toxicology Program study indicated that oral exposure to this compound caused liver tumors in mice, although not in rats, leading to uncertainty regarding its carcinogenic status. orst.edunih.govepa.gov The EPA has not classified this compound for potential carcinogenicity. nih.govepa.gov
The scientific basis for establishing regulatory limits, such as drinking water guidelines, often involves determining no-observed-adverse-effect levels (NOAEL) or lowest-observed-adverse-effect levels (LOAEL) from toxicity studies and applying uncertainty factors to derive reference doses (RfD). epa.goviupac.org The Reference Dose (RfD) for this compound is 0.015 mg/kg/day, based on hepatocyte degeneration observed in mice. epa.gov Regulatory limits can also be based on legislative enactments or analytical detection limits. iupac.org
Environmental fate studies also contribute to regulatory decisions. This compound is moderately soluble in water, volatile, and mobile, with a tendency to leach to groundwater. herts.ac.uk It is not normally persistent in soil or water systems and readily degrades in water exposed to sunlight. herts.ac.ukorst.edu However, its mobility in soil, particularly in sandy soil, and potential for leaching to groundwater are considered in environmental risk assessments. orst.edu
International Harmonization of Pesticide Regulations
International harmonization of pesticide regulations aims to streamline the registration process, facilitate trade, and ensure a consistent approach to pesticide management globally. Organizations like the Food and Agriculture Organization (FAO) and the World Health Organization (WHO) play a role in promoting harmonization through initiatives like the International Code of Conduct on Pesticide Management and the development of guidelines. who.intfao.org
Efforts towards harmonization include aligning residue limits, such as Maximum Residue Limits (MRLs), across different countries. The Codex Alimentarius Commission, through its Codex Committee on Pesticide Residues, establishes international food standards, including MRLs. regulations.govgovinfo.gov Regulatory bodies like the U.S. EPA consider Codex MRLs when establishing or modifying U.S. tolerances, aiming to harmonize where appropriate to facilitate trade. regulations.govgovinfo.gov
While this compound is largely obsolete in many regions, the principle of international harmonization remains relevant for currently used pesticides. Projects supported by organizations like FAO have focused on assisting countries in regions like Southeast Asia to harmonize their pesticide regulatory management, including registration systems. fao.org This involves applying similar requirements and quality standards to enhance efficiency and transparency. fao.org
Future Research Directions for Chloramben
Advanced Omics Technologies in Understanding Herbicide Interactions
Advanced omics technologies, such as transcriptomics, proteomics, and metagenomics, offer powerful tools to unravel the complex interactions between chloramben, plants, and microbial communities.
Transcriptomics and Proteomics in Plant Response
Transcriptomics and proteomics can provide insights into how plants respond to this compound exposure at the molecular level. Transcriptomics involves studying the complete set of RNA transcripts produced by an organism, revealing which genes are being turned on or off in response to the herbicide. Proteomics, on the other hand, focuses on the entire set of proteins, indicating changes in protein abundance and modification that affect cellular processes. Combining these approaches can help identify specific genes and proteins involved in herbicide uptake, metabolism, detoxification, and tolerance mechanisms in plants mdpi.comresearchgate.net. For example, transcriptomic analysis has been used to study plant responses to other herbicides, showing changes in gene expression related to detoxification and stress response researchgate.netbiorxiv.org. Such studies could potentially identify key pathways affected by this compound, leading to a better understanding of its mode of action and the development of herbicide-resistant crops or more selective herbicides.
Metagenomics in Microbial Degradation Studies
Metagenomics, the study of the collective genetic material from a community of microorganisms, is invaluable for understanding the role of microbes in this compound degradation in soil and water. This technology allows researchers to identify the diverse microbial species present and their metabolic potential, including genes encoding enzymes capable of breaking down this compound nih.govresearchgate.netnih.gov. Metagenomic studies can reveal the composition and function of microbial communities in contaminated environments, helping to identify key microbial players and pathways involved in biodegradation nih.govnih.gov. This knowledge is crucial for developing effective bioremediation strategies. Research utilizing metagenomics has been applied to study microbial communities involved in the degradation of various pollutants, demonstrating its utility in uncovering microbial capabilities nih.govnih.gov.
Bioremediation and Phytoremediation Technologies for this compound Contamination
Bioremediation and phytoremediation technologies offer environmentally friendly approaches to clean up this compound-contaminated sites. Bioremediation utilizes microorganisms to degrade or detoxify pollutants, while phytoremediation employs plants for the same purpose, often in conjunction with associated microbes researchgate.netroutledge.comtaylorfrancis.comepa.gov.
Future research in this area for this compound could focus on identifying and optimizing microbial strains or plant species with enhanced this compound degradation capabilities. This might involve isolating naturally occurring microbes from contaminated sites or genetically engineering organisms for improved efficiency. Studies could also investigate the optimal environmental conditions (e.g., temperature, pH, nutrient availability) to enhance the effectiveness of these remediation methods researchgate.netepa.gov. Research has explored the use of bioremediation and phytoremediation for a range of pesticide contaminants, highlighting their potential as sustainable cleanup technologies researchgate.netroutledge.comtaylorfrancis.comepa.govcluin.org.
Development of Environmentally Benign Alternatives and Sustainable Weed Management Practices
The development of environmentally benign alternatives to this compound and the promotion of sustainable weed management practices are critical future directions. This involves exploring new, less persistent, and less toxic herbicides, as well as non-chemical weed control methods.
Future research could focus on the discovery and synthesis of novel compounds with herbicidal activity that have favorable environmental profiles, such as lower toxicity and faster degradation rates farmonaut.comnih.govacs.orgresearchgate.net. This includes the potential for developing herbicidal ionic liquids, which have shown promise for some older herbicides, including this compound, in terms of potentially improved properties nih.govacs.org. Additionally, research into bioherbicides derived from natural sources, such as plant extracts or microorganisms, is gaining traction as an eco-friendly alternative farmonaut.comresearchgate.netmdpi.com. Alongside chemical alternatives, research should continue to advance integrated weed management (IWM) strategies that combine multiple control methods, including cultural practices, mechanical control, and biological control, to reduce reliance on chemical herbicides farmonaut.comtnau.ac.incropin.com.
Climate Change Impacts on this compound's Environmental Fate and Efficacy
Climate change is expected to influence the environmental fate and efficacy of herbicides like this compound. Changes in temperature, precipitation patterns, and extreme weather events can affect the rate of herbicide degradation, leaching, runoff, and volatilization pesticidecollaboration.orgnih.govnih.gov.
Future research is needed to understand how predicted climate change scenarios will impact this compound's behavior in different environments. This includes studying its persistence in soil and water under varying temperature and moisture conditions, as well as assessing how altered rainfall patterns might influence its movement and potential for contaminating water sources nih.gov. Furthermore, climate change can affect weed distribution and competitiveness, potentially influencing the efficacy of this compound and necessitating adjustments in weed management strategies pesticidecollaboration.orgnih.gov. Research on other pesticides has indicated that climate change can alter their environmental fate and toxicity, underscoring the importance of such studies for this compound nih.gov.
Long-Term Epidemiological Studies on Environmental Exposure and Health Outcomes
While some information exists on the health effects of this compound, particularly regarding acute exposure and potential links to certain cancers orst.eduepa.govmdpi.comresearchgate.net, long-term epidemiological studies are crucial to fully understand the potential health outcomes associated with chronic environmental exposure.
Future research should involve large-scale, prospective cohort studies that track populations with varying levels of environmental this compound exposure over extended periods researchgate.netnih.gov. These studies should aim to assess potential associations with a wide range of health endpoints, including chronic diseases, reproductive issues, and developmental effects. Improving exposure assessment methods, potentially utilizing biomarkers, will be vital for the accuracy of such studies nih.gov. Epidemiological research has been instrumental in identifying potential health risks associated with pesticide exposure in agricultural populations mdpi.comresearchgate.net.
Q & A
Q. What critical toxicological parameters of Chloramben require further investigation in experimental studies?
Current data gaps include chronic toxicity, teratogenicity, and carcinogenicity, as existing studies lack robust methodologies or yield conflicting results. Key parameters to prioritize include:
- No-observed-adverse-effect level (NOAEL) : Reported at 15 mg/kg/day in limited animal studies .
- Acute toxicity : LD₅₀ in rats is 3500 mg/kg (slightly toxic), but species-specific variations need exploration .
- Long-term endpoints : Liver function tests and histopathological assessments to evaluate hepatocarcinogenicity . Methodological recommendation: Use subchronic-to-chronic exposure models (e.g., 90-day to 2-year studies) with dose ranges bracketing the NOAEL. Include control groups and standardized biomarkers (e.g., serum ALT/AST for liver damage) .
Q. How should researchers design experiments to assess this compound’s dermal and inhalation toxicity?
Existing data highlight skin irritation and potential carcinogenicity via dermal routes . Key design considerations:
- Exposure simulation : Use in vitro models (e.g., 3D skin equivalents) for irritation assays, followed by in vivo mouse models with topical application (e.g., 40–400 mg/kg/day for 28 days) .
- Inhalation studies : Employ aerosolized this compound in inhalation chambers, monitoring respiratory function and lung histopathology .
- Endpoint alignment : Cross-reference findings with regulatory thresholds (e.g., EPA’s Hazardous Air Pollutant criteria) .
Advanced Research Questions
Q. How can researchers reconcile contradictions in carcinogenicity data, such as the disputed NCI bioassay?
The 1977 NCI bioassay labeled this compound as a suspected animal carcinogen, but a 1984 audit revealed flaws in study design and interpretation . To resolve discrepancies:
- Replicate studies : Use modern protocols (OECD/EPA guidelines) with larger cohorts, controlled feed contamination, and blinded pathology reviews .
- Mechanistic analysis : Investigate metabolic pathways (e.g., cytochrome P450 activation) and DNA adduct formation in liver tissues .
- Data tiers : Classify existing studies using reliability criteria (e.g., "Reliable with Restriction" for pre-GLP studies with valid parameters) .
Q. What methodological considerations are essential when integrating in vitro mutagenicity data with in vivo carcinogenicity studies for this compound?
this compound tested negative in in vitro mutagenicity assays but showed carcinogenic potential in animals . Strategies include:
- Test battery approach : Combine Ames test, micronucleus assay, and comet assay to assess genotoxicity across endpoints .
- Metabolic activation : Use S9 liver fractions in vitro to mimic in vivo metabolic processes .
- Dose-response modeling : Compare in vitro NOAEL (e.g., 15 mg/kg/day) with in vivo tumor incidence rates to identify thresholds for risk assessment .
Q. How should researchers evaluate the reliability of existing this compound studies for regulatory risk assessment?
Apply tiered reliability criteria :
| Reliability Tier | Criteria | Application to this compound |
|---|---|---|
| 1 (Reliable) | Compliant with OECD/EPA guidelines, GLP-certified | Limited; most studies predate modern standards |
| 2 (Reliable with Restriction) | Scientifically valid but lacks GLP documentation | NCI bioassay (flawed but informative for hypothesis generation) |
| 3 (Not Reliable) | Insufficient documentation or methodological flaws | Exclude from quantitative analysis |
Data Analysis and Reporting
Q. How can researchers address variability in this compound’s toxicity data across experimental models?
- Meta-analysis : Pool data from studies meeting Tier 1–2 reliability criteria, adjusting for interspecies differences using allometric scaling .
- Uncertainty factors : Apply 10x inter-species and 10x intra-species variability factors to derive permissible exposure limits .
- Sensitivity analysis : Identify outliers (e.g., high-dose groups with non-linear response curves) and exclude them from final models .
Q. What strategies improve the reproducibility of this compound toxicity studies?
- Standardized protocols : Adopt OECD Test No. 453 (combined chronic toxicity/carcinogenicity) for harmonized data collection .
- Open data practices : Publish raw datasets (e.g., histopathology images, dose-response curves) in supplementary materials .
- Collaborative validation : Multi-lab studies to verify key findings, such as hepatocarcinogenicity thresholds .
Ethical and Regulatory Considerations
Q. How should researchers navigate conflicting regulatory classifications of this compound (e.g., EPA HAP vs. disputed carcinogenicity)?
- Weight-of-evidence approach : Synthesize data from all reliability tiers, emphasizing mechanistic studies and epidemiological data (if available) .
- Precautionary principle : Advocate for stricter exposure limits until carcinogenicity is conclusively ruled out .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
